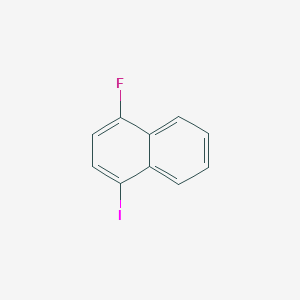

1-Fluoro-4-iodonaphthalene

Description

BenchChem offers high-quality 1-Fluoro-4-iodonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-iodonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-4-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXQUMOQBPPDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499704 | |

| Record name | 1-Fluoro-4-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17318-09-1 | |

| Record name | 1-Fluoro-4-iodonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17318-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Characterization of 1-Fluoro-4-iodonaphthalene

This technical guide provides a comprehensive overview of the essential physical properties of 1-Fluoro-4-iodonaphthalene, specifically its melting and boiling points. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical estimation of these properties based on structural analogs and presents detailed, field-proven experimental protocols for their empirical determination. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and safety.

Introduction: The Significance of 1-Fluoro-4-iodonaphthalene

1-Fluoro-4-iodonaphthalene is a halogenated aromatic compound with significant potential in organic synthesis and medicinal chemistry. The unique substitution pattern of a fluorine and an iodine atom on the naphthalene scaffold imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures, including novel pharmaceutical agents and advanced materials. The precise determination of its physical properties, such as melting and boiling points, is a cornerstone for its practical application, influencing purification techniques, reaction conditions, and formulation development.

Physicochemical Properties: An Overview

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 1-Fluoronaphthalene | C₁₀H₇F | -13[1] | 215[1] |

| 1-Iodonaphthalene | C₁₀H₇I | 4[2][3] | 302-305[3] (163-165 @ 15 mmHg)[2] |

| 1-Fluoro-4-iodonaphthalene | C₁₀H₆FI | Estimated: Solid at room temperature | Estimated: >300 (at atm. pressure) |

Analysis and Estimation:

The introduction of a halogen atom to an aromatic system generally increases its melting and boiling points compared to the parent hydrocarbon due to increased molecular weight and stronger intermolecular forces (van der Waals and dipole-dipole interactions).

-

Melting Point: 1-Iodonaphthalene is a solid at room temperature with a melting point of 4°C[2][3]. The addition of a fluorine atom to this structure is expected to further increase the melting point due to the potential for more ordered crystal lattice packing and increased polarity. Therefore, it is predicted that 1-Fluoro-4-iodonaphthalene is a solid at room temperature with a melting point significantly above 4°C.

-

Boiling Point: Both 1-fluoronaphthalene (215°C) and 1-iodonaphthalene (302-305°C) have high boiling points[1][3]. The presence of both fluorine and iodine in 1-Fluoro-4-iodonaphthalene will result in a higher molecular weight and increased polarity compared to either of the monosubstituted analogs. This will lead to stronger intermolecular forces, thus it is anticipated that the boiling point of 1-Fluoro-4-iodonaphthalene will be higher than that of 1-iodonaphthalene, likely exceeding 300°C at atmospheric pressure.

Given the high estimated boiling point, distillation under reduced pressure is recommended to prevent thermal decomposition.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step protocols for the empirical determination of the melting and boiling points of 1-Fluoro-4-iodonaphthalene.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a critical indicator of purity.

Methodology: Capillary Melting Point Apparatus

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample of 1-Fluoro-4-iodonaphthalene is crystalline and dry. If necessary, recrystallize the compound from a suitable solvent to ensure high purity.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned with the bulb adjacent to the part of the capillary containing the sample.

-

-

Melting Point Measurement:

-

Set the apparatus to heat at a rapid rate initially to approach the estimated melting point.

-

When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow heating rate is crucial for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is highly dependent on the external pressure.

Methodology: Distillation

For a compound with a high boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method to avoid thermal degradation.

Step-by-Step Protocol:

-

Apparatus Setup (Vacuum Distillation):

-

Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean and dry. Use ground glass joints with appropriate grease to ensure a good seal.

-

Place a sample of 1-Fluoro-4-iodonaphthalene in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Position a thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Connect the apparatus to a vacuum source with a manometer to monitor the pressure.

-

-

Distillation Procedure:

-

Begin stirring the sample.

-

Gradually reduce the pressure in the system to the desired level.

-

Begin heating the distillation flask gently using a heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

Record the temperature at which the liquid is distilling at a steady rate. This is the boiling point at the recorded pressure.

-

Record the pressure from the manometer.

-

-

Data Reporting:

-

The boiling point should be reported with the corresponding pressure (e.g., 165°C at 15 mmHg).

-

Diagram of Vacuum Distillation Setup:

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Safety and Handling

As with all halogenated aromatic compounds, 1-Fluoro-4-iodonaphthalene should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Storage: Store in a cool, dry place away from light and incompatible materials.

Conclusion

The precise determination of the melting and boiling points of 1-Fluoro-4-iodonaphthalene is a fundamental requirement for its effective use in research and development. While experimental data is currently lacking, this guide provides a robust framework for the estimation of these properties and detailed, reliable protocols for their empirical measurement. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby facilitating the advancement of scientific endeavors that utilize this promising chemical entity.

References

-

PubChem. 1-Iodonaphthalene. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1-Fluoronaphthalene. [Link]

-

ChemSrc. 90-14-2 1-Iodonaphthalene. [Link]

Sources

The Strategic Utility of 1-Fluoro-4-iodonaphthalene: A Technical Guide for Advanced Synthesis

Abstract

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms and the versatile reactivity of the carbon-iodine bond are cornerstones of innovation. 1-Fluoro-4-iodonaphthalene emerges as a highly valuable, yet underutilized, building block at the intersection of these principles. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and potential applications of this unique bifunctionalized naphthalene derivative. By leveraging its distinct electronic and steric properties, 1-Fluoro-4-iodonaphthalene offers a powerful platform for the construction of complex molecular architectures in materials science and medicinal chemistry. This document delineates proven synthetic routes, detailed protocols for key cross-coupling reactions, and an exploration of its prospective applications, grounded in established chemical principles and analogous systems.

Introduction: The Architectural Advantage of 1-Fluoro-4-iodonaphthalene

1-Fluoro-4-iodonaphthalene is a synthetically versatile aromatic compound featuring a naphthalene core substituted with a fluorine atom at the 1-position and an iodine atom at the 4-position. This specific arrangement of substituents imparts a unique reactivity profile, making it a strategic building block for the synthesis of highly functionalized naphthalene derivatives.

The key to its utility lies in the orthogonal reactivity of the two halogen atoms. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the robust carbon-fluorine (C-F) bond. This disparity allows for selective functionalization at the 4-position, while the fluorine atom at the 1-position serves to modulate the electronic properties of the naphthalene ring system and can be a site for later-stage modification or a permanent fixture to enhance the properties of the final product.

The strategic placement of the fluorine atom can influence molecular conformation, metabolic stability, and binding interactions in biological systems, a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. In materials science, the incorporation of fluorine can enhance properties such as thermal stability, and mesomorphic behavior in liquid crystals.

This guide will provide a detailed exploration of the synthesis of 1-Fluoro-4-iodonaphthalene, its application in cornerstone cross-coupling reactions, and its potential in the development of novel materials and therapeutics.

Synthesis of 1-Fluoro-4-iodonaphthalene: A Reliable Pathway

A robust and scalable synthesis of 1-Fluoro-4-iodonaphthalene can be achieved via a Sandmeyer-type reaction, starting from the commercially available 4-fluoro-1-naphthylamine.[1][2][3] This multi-step process involves the diazotization of the primary amine followed by iodination.

Proposed Synthetic Workflow

Caption: Synthetic workflow for 1-Fluoro-4-iodonaphthalene.

Detailed Experimental Protocol: Synthesis of 1-Fluoro-4-iodonaphthalene

This protocol is adapted from established procedures for the synthesis of similar aryl halides via the Sandmeyer reaction.[4][5]

Materials:

-

4-Fluoro-1-naphthylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl Ether (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 4-fluoro-1-naphthylamine (1.0 eq) in a mixture of concentrated HCl and water.

-

Maintain the temperature between 0 and 5 °C and slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, gently warm the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 1-Fluoro-4-iodonaphthalene.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of 1-Fluoro-4-iodonaphthalene is the primary site of reactivity in palladium-catalyzed cross-coupling reactions, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[6][7] 1-Fluoro-4-iodonaphthalene is an excellent substrate for this reaction, readily coupling with a variety of aryl- and vinylboronic acids or their esters.

Caption: Suzuki-Miyaura coupling of 1-Fluoro-4-iodonaphthalene.

Representative Protocol: Synthesis of 1-Fluoro-4-phenylnaphthalene

This protocol is adapted from a similar transformation using a related substrate.[8]

Materials:

-

1-Fluoro-4-iodonaphthalene

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium Phosphate (K₃PO₄)

-

Toluene

-

Degassed Water

Procedure:

-

To a reaction vessel, add 1-Fluoro-4-iodonaphthalene (1.0 eq), phenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Fluoro-4-iodonaphthalene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 100 | >90 (estimated) |

| 1-Fluoro-4-iodonaphthalene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | >90 (estimated) |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylethynyl motifs.[9][10][11][12] This reaction is highly efficient with aryl iodides like 1-Fluoro-4-iodonaphthalene.

Caption: Sonogashira coupling of 1-Fluoro-4-iodonaphthalene.

General Protocol: Sonogashira Coupling of 1-Fluoro-4-iodonaphthalene

Materials:

-

1-Fluoro-4-iodonaphthalene

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) Iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add 1-Fluoro-4-iodonaphthalene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.01-0.05 eq), and CuI (0.02-0.10 eq).

-

Add the solvent (THF or DMF) followed by the amine base (TEA or DIPA, typically used as solvent or co-solvent).

-

Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14][15][16] This reaction allows for the coupling of 1-Fluoro-4-iodonaphthalene with a wide range of primary and secondary amines.

Caption: Buchwald-Hartwig amination of 1-Fluoro-4-iodonaphthalene.

General Protocol: Buchwald-Hartwig Amination of 1-Fluoro-4-iodonaphthalene

Materials:

-

1-Fluoro-4-iodonaphthalene

-

Amine (e.g., Aniline, Morpholine)

-

Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃

-

A suitable phosphine ligand (e.g., BINAP, XPhos)

-

A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox, charge a reaction vessel with Pd(OAc)₂ (0.01-0.05 eq), the phosphine ligand (0.01-0.06 eq), and the base (1.5-2.0 eq).

-

Add 1-Fluoro-4-iodonaphthalene (1.0 eq) and the amine (1.2-1.5 eq).

-

Add the anhydrous solvent.

-

Seal the vessel and heat to 80-120 °C until the reaction is complete.

-

Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Applications in Materials Science and Medicinal Chemistry

The unique structural and electronic properties of 1-Fluoro-4-iodonaphthalene make it a promising scaffold for the development of advanced materials and pharmaceutical agents.

Liquid Crystals

The incorporation of fluorinated aromatic rings is a well-established strategy in the design of liquid crystals.[17] The fluorine substituent can enhance the dielectric anisotropy, reduce viscosity, and lower the operating voltage of liquid crystal displays. The rigid naphthalene core of 1-Fluoro-4-iodonaphthalene provides a desirable mesogenic unit. Through cross-coupling reactions at the 4-position, various side chains can be introduced to tune the liquid crystalline properties, leading to materials with specific phase behaviors (e.g., nematic, smectic).

Organic Electronics

The extended π-system of the naphthalene core, which can be further extended through Sonogashira and Suzuki couplings, makes derivatives of 1-Fluoro-4-iodonaphthalene attractive for applications in organic electronics.[18] These compounds can be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine atom can influence the HOMO/LUMO energy levels, impacting charge injection and transport properties.

Pharmaceutical Intermediates

Naphthalene-based structures are found in a variety of biologically active compounds.[19][20] The strategic placement of a fluorine atom can improve metabolic stability and binding affinity. 1-Fluoro-4-iodonaphthalene serves as a versatile starting material for the synthesis of complex pharmaceutical intermediates. For instance, Buchwald-Hartwig amination can introduce diverse amine functionalities, a common feature in many kinase inhibitors and other targeted therapies. The ability to build upon the 1-fluoro-4-substituted naphthalene scaffold allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Conclusion

1-Fluoro-4-iodonaphthalene represents a powerful and versatile building block for advanced organic synthesis. Its differential reactivity, with a highly active C-I bond for cross-coupling and a strategically placed fluorine atom for property modulation, offers a wealth of synthetic possibilities. While direct literature on this specific isomer is emerging, the well-established chemistry of related halonaphthalenes provides a strong foundation for its application. This technical guide has provided a framework for the synthesis, functionalization, and potential applications of 1-Fluoro-4-iodonaphthalene, empowering researchers to leverage this unique molecule in the development of next-generation materials and therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Soares, L. C., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 273-278.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (2012). CN102557865A - Method for preparing 1-fluoronaphthalene.

-

ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole. Retrieved from [Link]

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

- Ghosh, S., et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews, 116(11), 6240-6292.

- Google Patents. (2019). CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene.

-

ResearchGate. (2022). Electronic properties of chosen naphthalene derivatives. Retrieved from [Link]

-

King Scientific. (n.d.). 4-Fluoro-1-naphthylamine | 438-32-4. Retrieved from [Link]

-

ResearchGate. (2022). Photochemical Sandmeyer‐type Halogenation of Arenediazonium Salts. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubMed. (2006). Influence of electronic properties of naphthalene compounds on contact angles. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Fluoronaphthalene. Retrieved from [Link]

-

NSF Public Access Repository. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

YouTube. (2022). Diazonium Substitution - Sandmeyer Reactions (IOC 38). Retrieved from [Link]

-

MDPI. (2022). Computational Study of Elastic, Structural, Electronic, and Optical Properties of GaMF3 (M = Be and Ge) Fluoroperovskites, Based on Density Functional Theory. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 438-32-4 | 4-fluoro-1-naphthylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubMed. (2023). Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo. Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthalene-based fluorophores: Structure, properties and applications. Retrieved from [Link]

-

ResearchGate. (2014). Study of Structural, Electronic and Vibrational Properties of di-phosphanaphthalene by Using Density Functional Theory (DFT). Retrieved from [Link]

-

PMC - NIH. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

-

IndiaMART. (n.d.). Alpha Naphthylamine Manufacturers, Suppliers, Exporters, Importers in India. Retrieved from [Link]

-

Journal of Education for Pure Science. (2022). Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. Retrieved from [Link]

-

ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2021). Luminescent Ionic Liquid Crystals Based on Naphthalene‐Imidazolium Unit. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. King Scientific - 4-Fluoro-1-naphthylamine | 438-32-4 | MFCD03407954 | AG00DBVI [kingscientific.com]

- 3. CAS 438-32-4: 4-Fluoro-1-naphthylamine | CymitQuimica [cymitquimica.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. research.rug.nl [research.rug.nl]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Applications of 1-Fluoronaphthalene_Chemicalbook [chemicalbook.com]

- 20. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to 1-Fluoro-4-iodonaphthalene: Sourcing, Synthesis, and Application

Introduction: Navigating the Isomeric Landscape of Fluoro-iodonaphthalenes

For researchers and professionals in drug development and materials science, the strategic incorporation of halogenated naphthalene scaffolds is a cornerstone of molecular design. Among these, fluoro-iodonaphthalenes present a unique combination of functionalities, offering a fluorine atom for modulating electronic properties and metabolic stability, and an iodine atom as a versatile handle for carbon-carbon bond formation. This guide provides an in-depth technical overview of 1-Fluoro-4-iodonaphthalene , a specific isomer that, while less common than its benzene counterpart (1-fluoro-4-iodobenzene), holds significant potential for synthetic innovation.

It is crucial to distinguish 1-Fluoro-4-iodonaphthalene from the more frequently encountered 1-Fluoro-4-iodobenzene . While both are valuable building blocks, their differing aromatic systems impart distinct reactivity and steric profiles. This guide will focus primarily on the naphthalene derivative, addressing its commercial availability, synthesis, and applications, while drawing parallels to its benzene analog where instructive.

Chemical Identity and Properties

-

Chemical Name: 1-Fluoro-4-iodonaphthalene

-

CAS Number: 17318-09-1

-

Molecular Formula: C₁₀H₆FI

-

Molecular Weight: 272.06 g/mol

-

Structure:

Note: The CAS number 17318-06-8 has been associated with the corresponding Grignard reagent, 4-Fluoro-1-naphthylmagnesium bromide, and should not be confused with the parent iodide.[1]

Spectroscopic data for 1-Fluoro-4-iodonaphthalene is not widely published in readily accessible databases. However, based on analogous structures, one can anticipate characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry that would confirm its identity. For instance, the ¹⁹F NMR of related fluoronaphthalene compounds often exhibits signals in the range of -110 ppm.[2]

Commercial Sourcing and Procurement

1-Fluoro-4-iodonaphthalene is a research-grade chemical and is not as widely stocked as many other aryl halides. Its procurement often involves synthesis on demand or sourcing from specialized suppliers. Below is a comparative table of known commercial sources.

| Supplier | Product Name | CAS Number | Notes |

| BLD Pharm | 1-Fluoro-4-iodonaphthalene | 17318-09-1 | Listed in their catalog of related fluorinated and iodinated building blocks.[2] |

| Synthonix | 4-Fluoro-1-naphthylmagnesium bromide, 0.25 M in THF | 17318-06-8 | Offers the Grignard reagent, which can be a precursor or used in situ.[1] |

Purchasing Considerations for Researchers:

-

Purity and Analysis: Given the potential for isomeric impurities in the synthesis of substituted naphthalenes, it is imperative to request a Certificate of Analysis (CoA) from the supplier, detailing the purity (typically by HPLC or GC) and the characterization data (NMR, MS).

-

Lead Times: As this is often not a stock item, researchers should anticipate longer lead times for custom synthesis or sourcing.

-

Alternative Isomers: Depending on the synthetic strategy, researchers may also consider other commercially available isomers such as 1-Fluoro-2-iodonaphthalene (CAS 501433-09-6).[3]

Synthetic Strategies: Accessing 1-Fluoro-4-iodonaphthalene

Due to its limited commercial availability, an in-house synthesis of 1-Fluoro-4-iodonaphthalene may be necessary. A plausible and common strategy for the synthesis of aryl iodides from an amino precursor is the Sandmeyer reaction.

A potential synthetic route can be envisioned starting from the more readily available 4-Fluoro-1-nitronaphthalene .

Step-by-Step Synthetic Protocol Overview:

-

Reduction of 4-Fluoro-1-nitronaphthalene: The nitro group can be reduced to an amine using standard catalytic hydrogenation conditions, such as palladium on carbon (Pd/C) with a hydrogen atmosphere.[4] This reaction is typically high-yielding and clean.

-

Diazotization of 4-Fluoro-1-naphthylamine: The resulting amine is then diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the next step.

-

Iodination via Sandmeyer Reaction: The diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group and is displaced by the iodide ion to yield the final product, 1-Fluoro-4-iodonaphthalene.

Key Applications in Research and Drug Discovery

The utility of 1-Fluoro-4-iodonaphthalene lies in its capacity to participate in a variety of cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), which is the initial step in many cross-coupling reactions.[3][5][6]

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the naphthalene scaffold and a boronic acid or ester.[5][7][8] This is a widely used method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

-

Sonogashira Coupling: This involves the coupling of 1-Fluoro-4-iodonaphthalene with a terminal alkyne to form an alkynylnaphthalene derivative.[9][10][11][12] These products can be important intermediates in the synthesis of natural products and organic materials.[11]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction with an aryl iodide like 1-Fluoro-4-iodonaphthalene. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Fluoro-4-iodonaphthalene (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene and water.

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Applications in Medicinal Chemistry and PET Imaging

-

Scaffold for Bioactive Molecules: The fluoronaphthalene core is present in various compounds with biological activity. The ability to further functionalize this core via the iodo group makes 1-Fluoro-4-iodonaphthalene an attractive starting material for the synthesis of novel drug candidates.[13][14]

-

PET Imaging: Aryl iodides are valuable precursors for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The iodine can be displaced with the positron-emitting isotope fluorine-18 ([¹⁸F]) via nucleophilic substitution, although this is more challenging on an already fluorinated ring. Alternatively, the iodo-group can be a site for stannylation followed by radio-iodination. While not specifically documented for 1-Fluoro-4-iodonaphthalene, related structures are used in the development of PET tracers.[15][16][17][18]

Safety, Handling, and Storage

-

Potential Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.

-

Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19][20] Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19][20] Protect from light, as aryl iodides can be light-sensitive.

Always consult the supplier's SDS upon receipt of the chemical and follow all institutional safety protocols.

Conclusion

1-Fluoro-4-iodonaphthalene is a specialized chemical building block with significant potential for the synthesis of complex molecules in drug discovery and materials science. While its commercial availability is limited, understanding its synthesis and reactivity, particularly in palladium-catalyzed cross-coupling reactions, empowers researchers to incorporate this unique scaffold into their synthetic programs. As with any less common reagent, careful sourcing, characterization, and handling are paramount to successful and safe utilization.

References

-

Aluminium-mediated Aromatic C–F Bond Activation: Regioswitchable Construction of Benzene-fused Triphenylene Frameworks. The Royal Society of Chemistry. [Link]

- Method for preparing 1-fluoronaphthalene.

-

A convenient preparation of 1-bromo-2-fluoronaphthalene. ResearchGate. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

-

1-FLUORO-4,5-DINITRONAPHTHALENE - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

cGMP synthesis of 4-[18F]fluoro-1-naphthol, a novel PET tracer for imaging activation of innate immunity. ResearchGate. [Link]

-

Positron emission tomography (PET) imaging with 18F-based radiotracers. National Institutes of Health. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. National Institutes of Health. [Link]

-

Material Safety Data Sheet - 1-Fluoronaphthalene, 98%. Cole-Parmer. [Link]

-

The Role of 4-Fluoro-1-naphthaldehyde in Pharmaceutical Intermediates Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Production and radiochemistry of the in vivo PET generator Nd/Pr as an imaging surrogate for F-block therapeutic radionuclides. ResearchGate. [Link]

-

4-nitro-1-naphthylamine. Organic Syntheses. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

1-Fluoro-4-iodobenzene. Oakwood Chemical. [Link]

-

Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. [Link]

-

Production and radiochemistry of the in vivo PET generator 140Nd/140Pr as an imaging surrogate for F-block therapeutic radionuclides. National Institutes of Health. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

1-Iodonaphthalene, 98% 10g. Chemsavers, Inc. [Link]

-

4-Fluoro-1-naphthylmagnesium bromide, 0.25 M in THF. Synthonix. [Link]

Sources

- 1. Synthonix, Inc > Grignards and Zincs > 17318-06-8 | 4-Fluoro-1-naphthylmagnesium bromide, 0.25 M in THF [synthonix.com]

- 2. 352-34-1|1-Fluoro-4-iodobenzene|BLD Pharm [bldpharm.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Synthesis routes of 1-Fluoro-4-nitronaphthalene [benchchem.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. 1-Fluoro-4-iodobenzene, 99% 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Production and radiochemistry of the in vivo PET generator 140Nd/140Pr as an imaging surrogate for F-block therapeutic radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-iodonaphthalene: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Fluoro-4-iodonaphthalene in Modern Chemistry

1-Fluoro-4-iodonaphthalene is a key building block in organic synthesis, particularly valued in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring both a fluorine atom and an iodine atom on the naphthalene scaffold, offers orthogonal reactivity. The carbon-iodine bond is readily functionalized through various cross-coupling reactions, while the fluorine atom can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This guide provides an in-depth exploration of the primary synthetic pathways to 1-fluoro-4-iodonaphthalene, with a critical focus on the selection and preparation of the requisite starting materials.

Strategic Synthesis: The Diazotization Pathway from 4-Iodonaphthalen-1-amine

The most established and industrially scalable route to 1-fluoro-4-iodonaphthalene commences with the precursor, 4-iodonaphthalen-1-amine. This approach leverages the well-understood and reliable diazotization of an aromatic amine, followed by a fluorination reaction, most commonly the Balz-Schiemann reaction.

Workflow for the Synthesis of 1-Fluoro-4-iodonaphthalene

Caption: Overall workflow for the synthesis of 1-Fluoro-4-iodonaphthalene.

Part 1: Securing the Keystone Starting Material: 4-Iodonaphthalen-1-amine

The synthesis of 4-iodonaphthalen-1-amine is a critical preparatory stage. A common and effective method involves the protection of the amine group of 1-naphthylamine, followed by regioselective iodination and subsequent deprotection.

Experimental Protocol: Synthesis of 4-Iodonaphthalen-1-amine

Step 1: Acetylation of 1-Naphthylamine

-

Rationale: The amino group of 1-naphthylamine is activated, making the aromatic ring susceptible to polysubstitution and oxidation during iodination. Acetylation to form N-acetyl-1-naphthylamine protects the amine functionality and deactivates the ring, allowing for more controlled iodination.

-

Procedure:

-

To a stirred solution of 1-naphthylamine in glacial acetic acid, add acetic anhydride dropwise at room temperature.

-

The reaction is typically exothermic. Maintain the temperature below 40°C.

-

After the addition is complete, stir the mixture for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the N-acetyl-1-naphthylamine.

-

Filter the solid, wash with water until neutral, and dry.

-

Step 2: Iodination of N-Acetyl-1-naphthylamine

-

Rationale: The acetylamino group is an ortho-, para-director. In the case of N-acetyl-1-naphthylamine, the para-position (C4) is sterically more accessible and electronically favored for electrophilic substitution. A mixture of iodine and a re-oxidant like periodic acid is commonly used to generate the electrophilic iodine species in situ.

-

Procedure:

-

Suspend N-acetyl-1-naphthylamine in a suitable solvent such as acetic acid or ethanol.

-

Add finely ground iodine and periodic acid dihydrate to the suspension.

-

Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into an aqueous solution of sodium bisulfite to quench the excess iodine.

-

Filter the precipitated 4-iodo-N-acetyl-1-naphthylamine, wash with water, and dry.

-

Step 3: Hydrolysis of 4-Iodo-N-acetyl-1-naphthylamine

-

Rationale: The final step to obtain the desired starting material is the removal of the acetyl protecting group. This can be achieved through either acid or base-catalyzed hydrolysis.

-

Procedure (Acid Hydrolysis):

-

Reflux the 4-iodo-N-acetyl-1-naphthylamine in a mixture of ethanol and concentrated hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-iodonaphthalen-1-amine.

-

Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be necessary for purification.

-

Part 2: The Core Transformation: From Amine to Fluoro-iodonaphthalene

With the key starting material, 4-iodonaphthalen-1-amine, in hand, the next stage involves its conversion to the target molecule, 1-fluoro-4-iodonaphthalene. This is accomplished through a two-step sequence: diazotization followed by the Balz-Schiemann reaction.

Mechanism of Diazotization and the Balz-Schiemann Reaction

Caption: Mechanism of Diazotization and the Balz-Schiemann Reaction.

Experimental Protocol: Synthesis of 1-Fluoro-4-iodonaphthalene

Step 1: Diazotization of 4-Iodonaphthalen-1-amine

-

Rationale: The primary aromatic amine is converted to a diazonium salt, which is an excellent leaving group (N₂). The reaction is carried out at low temperatures (0-5°C) as diazonium salts are generally unstable at higher temperatures.[1] Nitrous acid, the diazotizing agent, is generated in situ from sodium nitrite and a strong acid like hydrochloric acid or fluoroboric acid.[2][3]

-

Procedure:

-

Suspend 4-iodonaphthalen-1-amine in an aqueous solution of fluoroboric acid (HBF₄) or a mixture of hydrochloric acid and water.[2]

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.[3]

-

After the addition is complete, continue stirring at 0-5°C for 30-60 minutes. The formation of the diazonium salt is often indicated by a change in the color and consistency of the reaction mixture.

-

Step 2: The Balz-Schiemann Reaction

-

Rationale: The Balz-Schiemann reaction involves the thermal decomposition of the arenediazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[4] The tetrafluoroborate anion acts as the fluoride source. This reaction is a cornerstone of aromatic fluorination chemistry.[5][6]

-

Procedure:

-

If the diazotization was performed in fluoroboric acid, the diazonium tetrafluoroborate salt may precipitate directly. If hydrochloric acid was used, a concentrated solution of sodium tetrafluoroborate or fluoroboric acid is added to precipitate the salt.[2]

-

Filter the precipitated diazonium salt and wash it with cold water, followed by a cold, low-boiling organic solvent like ethanol or diethyl ether to aid in drying.[7] Caution: Diazonium salts can be explosive when dry and should be handled with extreme care. It is often preferable to proceed with the moist solid.

-

The thermal decomposition can be carried out by gently heating the isolated diazonium salt in an inert, high-boiling solvent (e.g., toluene, xylene) or, in some cases, without a solvent (neat).[8] The decomposition is typically accompanied by the evolution of nitrogen gas and boron trifluoride.

-

The crude 1-fluoro-4-iodonaphthalene can be purified by steam distillation or extraction, followed by fractional distillation under reduced pressure or recrystallization.

-

Quantitative Data Summary

| Step | Reactants | Key Reagents | Typical Yield | Purity (Post-Purification) |

| Acetylation of 1-Naphthylamine | 1-Naphthylamine | Acetic Anhydride, Acetic Acid | >90% | >98% |

| Iodination of N-Acetyl-1-naphthylamine | N-Acetyl-1-naphthylamine | I₂, H₅IO₆ | 70-85% | >97% |

| Hydrolysis of 4-Iodo-N-acetyl-1-naphthylamine | 4-Iodo-N-acetyl-1-naphthylamine | HCl, Ethanol | >90% | >98% |

| Diazotization & Balz-Schiemann | 4-Iodonaphthalen-1-amine | NaNO₂, HBF₄, Heat | 50-70% | >99% (HPLC)[8] |

Alternative Synthetic Considerations

While the diazotization of 4-iodonaphthalen-1-amine is the most direct route, other strategies can be envisioned, although they may be less practical or efficient.

-

Halogen Exchange (Halex) Reaction: Starting from 1,4-dihalonaphthalene (e.g., 1-chloro-4-iodonaphthalene or 1-bromo-4-iodonaphthalene), a nucleophilic aromatic substitution with a fluoride source (e.g., KF, CsF) could potentially yield the desired product. However, activating the aromatic ring for nucleophilic substitution is often challenging.

-

Late-Stage Iodination: Synthesis of 1-fluoronaphthalene followed by regioselective iodination is another possibility. However, controlling the regioselectivity of the iodination of 1-fluoronaphthalene can be difficult, potentially leading to a mixture of isomers that are challenging to separate.

Conclusion: A Robust and Validated Pathway

The synthesis of 1-fluoro-4-iodonaphthalene is most reliably achieved through a multi-step sequence starting from 1-naphthylamine. The key steps involve the protection of the amine, regioselective iodination, deprotection to yield 4-iodonaphthalen-1-amine, followed by a diazotization and Balz-Schiemann reaction. This pathway is built upon well-established and understood chemical transformations, ensuring a high degree of reproducibility and scalability. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount for achieving high yields and purity. This guide provides a comprehensive framework for researchers and drug development professionals to confidently approach the synthesis of this valuable chemical intermediate.

References

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 3. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]

- 8. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]

solubility of 1-Fluoro-4-iodonaphthalene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Fluoro-4-iodonaphthalene in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Uncharted Waters of Solubility

In the realm of synthetic chemistry and drug development, a molecule's solubility profile is a cornerstone of its utility. It dictates the feasibility of reaction conditions, purification strategies, and its formulation into viable drug products. 1-Fluoro-4-iodonaphthalene, a halogenated aromatic compound, presents a unique case study in solubility. While specific quantitative data for this compound is not extensively documented in publicly available literature, a deep understanding of fundamental physicochemical principles, coupled with insights from analogous structures, allows us to predict and systematically determine its solubility.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally verifying the solubility of 1-fluoro-4-iodonaphthalene. We will delve into the theoretical underpinnings of its solubility, provide a predictive solubility profile, and offer a detailed, field-proven experimental protocol for its quantitative determination.

The Molecular Architecture of 1-Fluoro-4-iodonaphthalene: A Prelude to its Solubility

To understand the solubility of 1-fluoro-4-iodonaphthalene, we must first dissect its molecular structure. The molecule is built upon a naphthalene core, a bicyclic aromatic hydrocarbon that is inherently nonpolar and hydrophobic.[1][2] The substituents, a fluorine atom at the 1-position and an iodine atom at the 4-position, introduce polarity and alter the intermolecular forces at play.

-

Naphthalene Core: The large, nonpolar surface area of the naphthalene rings favors interactions with nonpolar solvents through van der Waals forces.

-

Fluorine Substitution: Fluorine is the most electronegative element, and its presence introduces a dipole moment. However, due to its small size, its impact on overall polarity is moderate.

-

Iodine Substitution: Iodine is less electronegative than fluorine but is significantly larger and more polarizable. This enhances its ability to engage in London dispersion forces and can contribute to interactions with a broader range of solvents.

The interplay of the hydrophobic naphthalene backbone with the localized polarity introduced by the halogen substituents suggests that 1-fluoro-4-iodonaphthalene will exhibit a nuanced solubility profile, favoring organic solvents over aqueous media.

A Predictive Solubility Profile of 1-Fluoro-4-iodonaphthalene

Based on the principles of "like dissolves like" and the known solubility of related compounds such as naphthalene, 1-fluoronaphthalene, and 1-iodonaphthalene, we can construct a predictive solubility profile.[1][2] Naphthalene itself is soluble in various organic solvents like alcohols, ethers, and chloroform.[1] 1-Fluoronaphthalene is noted to be soluble in hexane, benzene, and ether, while being insoluble in water.[2][3]

Table 1: Predicted Solubility of 1-Fluoro-4-iodonaphthalene in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | The nonpolar nature of these solvents aligns well with the large nonpolar naphthalene core of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | High to Moderate | The polarity of these solvents can interact with the C-F and C-I bonds, while their organic character accommodates the naphthalene rings. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The hydrogen-bonding capability of these solvents is not strongly matched by the solute. Solubility will likely decrease with increasing alcohol chain length. |

| Ethers | Diethyl ether, Dioxane | High | Ethers are good solvents for many organic compounds and should effectively solvate 1-fluoro-4-iodonaphthalene. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the naphthalene core will dominate, leading to very poor solubility in water.[2][3] |

Visualizing Solubility Determinants

The following diagram illustrates the key molecular features of 1-fluoro-4-iodonaphthalene and how they are predicted to interact with different solvent types.

Caption: Factors influencing the solubility of 1-fluoro-4-iodonaphthalene.

A Validated Experimental Protocol for Solubility Determination

The following protocol provides a robust method for the quantitative determination of the solubility of 1-fluoro-4-iodonaphthalene in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 1-fluoro-4-iodonaphthalene and all solvents to be used. Based on data for related compounds like 1-iodonaphthalene and 1-fluoronaphthalene, the following hazards should be anticipated[4][5][6][7]:

-

Skin and eye irritant: Causes skin and serious eye irritation.[4]

-

Respiratory irritant: May cause respiratory irritation.[4]

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

Laboratory coat

-

Work in a well-ventilated fume hood.

Materials and Reagents

-

1-Fluoro-4-iodonaphthalene (as solid)

-

A selection of organic solvents (analytical grade or higher)

-

Scintillation vials or small glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Experimental Workflow

This protocol is designed to be self-validating by ensuring that a true equilibrium of saturation is achieved.

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of solid 1-fluoro-4-iodonaphthalene to a vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., a water bath at 25 °C) and stir vigorously using a magnetic stirrer.

-

Equilibrate the mixture for at least 24 hours to ensure that the solution is fully saturated. The extended equilibration time is critical for achieving a true thermodynamic equilibrium.

Step 2: Sample Collection and Preparation

-

After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully draw a sample from the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately pass the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

-

Accurately weigh the filtered solution.

Step 3: Quantification of Solute

The concentration of 1-fluoro-4-iodonaphthalene in the filtered sample can be determined by several methods. HPLC is the preferred method for its accuracy and specificity.

-

Using HPLC:

-

Prepare a series of standard solutions of known concentrations of 1-fluoro-4-iodonaphthalene in the same solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Gravimetric Method (as an alternative):

-

Evaporate the solvent from the accurately weighed filtered sample under reduced pressure or in a fume hood.

-

Weigh the remaining solid residue (1-fluoro-4-iodonaphthalene).

-

Calculate the solubility in terms of g/L or other appropriate units.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining solubility.

The Impact of Solubility on Research and Development

A thorough understanding of the solubility of 1-fluoro-4-iodonaphthalene is not merely an academic exercise; it has profound practical implications:

-

In Organic Synthesis: The choice of solvent is critical for reaction kinetics and yield. Knowing the solubility allows for the selection of optimal reaction media, ensuring that reactants are in the solution phase to interact effectively.

-

In Purification: Solubility data is essential for developing effective crystallization and chromatographic purification methods. A solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal for recrystallization.

-

In Drug Development: For any compound being considered as a potential therapeutic agent, solubility is a key determinant of its bioavailability. Poor solubility can be a major hurdle in drug formulation and absorption. Early characterization of solubility allows for the timely development of formulation strategies to enhance bioavailability.

Conclusion

While direct, quantitative solubility data for 1-fluoro-4-iodonaphthalene is sparse, a predictive framework based on its molecular structure and the properties of analogous compounds provides a strong starting point for researchers. This guide has offered a theoretical and practical roadmap for understanding and determining the solubility of this compound. The detailed experimental protocol herein provides a self-validating and robust method for generating the precise data needed to advance research and development efforts involving 1-fluoro-4-iodonaphthalene.

References

-

Martin, A., & Bustamante, P. (n.d.). Extended Hansen solubility approach: naphthalene in individual solvents. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Iodonaphthalene. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoroiodobenzene. PubChem. [Link]

-

Solubility of Things. (n.d.). Naphthalene. [Link]

-

Solubility of Things. (n.d.). 1-Fluoronaphthalene. [Link]

-

Ruoff, R. S., Malhotra, R., Huestis, D. L., Sheehan, D. S., & Lorents, D. C. (1993). Solubility of C60 in a Variety of Solvents. Journal of the Electrochemical Society, 140(2), L13-L15. [Link]

-

ResearchGate. (n.d.). Solubility of naphthalene-containing PI films. [Link]

-

Wikipedia. (n.d.). 1-Fluoronaphthalene. [Link]

-

ResearchGate. (n.d.). Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. [Link]

-

PhotochemCAD. (n.d.). Naphthalene. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluoronaphthalene, 98%. [Link]

-

Edusprouts. (2009). Lab Report: To determine the solubility behavior of naphthalene in toluene. [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. [Link]

-

Academia.edu. (n.d.). Effect of temperature and solvent on the solubility of naphthalene. [Link]

-

ResearchGate. (n.d.). Experimental and calculated solubility of naphthalene in SC-CO 2 using four models with two binary interaction. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]

- 4. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols for the Chemoselective Palladium-Catalyzed Amination of 1-Fluoro-4-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-N Bond Formation in Fluorinated Naphthalene Scaffolds

The selective introduction of amino groups into complex aromatic scaffolds is a cornerstone of modern synthetic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The 4-fluoro-naphthalen-1-amine core, in particular, is a privileged structural motif found in a variety of biologically active compounds. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[3][4]

This application note provides a detailed guide to the chemoselective palladium-catalyzed amination of 1-fluoro-4-iodonaphthalene. The primary challenge in the functionalization of this substrate lies in the selective activation of the carbon-iodine (C-I) bond in the presence of the more robust carbon-fluorine (C-F) bond. This protocol has been developed to ensure high selectivity and yield, providing a reliable method for the synthesis of N-aryl-4-fluoronaphthalen-1-amines.

Mechanistic Rationale: Achieving Chemoselectivity

The success of the palladium-catalyzed amination of polyhalogenated arenes hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl > C-F. This inherent difference in bond strength and reactivity allows for the selective functionalization of the C-I bond in 1-fluoro-4-iodonaphthalene, leaving the C-F bond intact.

The catalytic cycle, as illustrated below, involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands, undergoes oxidative addition into the weaker C-I bond of 1-fluoro-4-iodonaphthalene to form a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl-4-fluoronaphthalen-1-amine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical in this process. Bulky, electron-rich phosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), facilitate both the oxidative addition and the final reductive elimination steps, leading to higher reaction rates and yields.[1]

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Parameters

The successful and selective amination of 1-fluoro-4-iodonaphthalene is dependent on the careful selection of several key parameters. The following table summarizes the recommended components and conditions, with a discussion of their respective roles.

| Parameter | Recommended | Alternatives | Rationale & Expert Insights |

| Palladium Precursor | Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ | Pd(OAc)₂ is often preferred due to its air stability and rapid reduction to the active Pd(0) species in the presence of phosphine ligands and an amine.[1] |

| Ligand | BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | XPhos, RuPhos | Bidentate ligands like BINAP are highly effective for the amination of aryl iodides, as they stabilize the palladium center and promote reductive elimination.[3] |

| Base | K₂CO₃ (Potassium carbonate) | Cs₂CO₃, NaOtBu | A mild inorganic base like K₂CO₃ is often sufficient and helps to minimize side reactions with sensitive functional groups. For less reactive amines, a stronger base like sodium tert-butoxide may be required. |

| Solvent | 1,4-Dioxane or Toluene | THF, DMF | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. Dioxane and toluene are excellent choices due to their ability to dissolve the reactants and their relatively high boiling points. |

| Reaction Conditions | Microwave irradiation (120-150 °C, 20-40 min) | Conventional heating (80-110 °C, 12-24 h) | Microwave heating can significantly reduce reaction times and often improves yields by minimizing the formation of decomposition byproducts.[5] |

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed amination of 1-fluoro-4-iodonaphthalene with a representative arylamine.

Materials and Reagents:

-

1-Fluoro-4-iodonaphthalene

-

Arylamine (e.g., aniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Potassium carbonate (K₂CO₃), finely ground and dried

-

Anhydrous 1,4-dioxane

-

Microwave reaction vial with a stir bar

-

Standard laboratory glassware for workup and purification

-

Inert gas (nitrogen or argon) supply

Procedure:

-

Reaction Setup: To a dry microwave reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and finely ground, dry K₂CO₃ (1.4 mmol).

-

Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add 1-fluoro-4-iodonaphthalene (1.0 mmol) and the arylamine (1.2 mmol) to the vial.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the vial via syringe.

-

Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to 130 °C and hold at this temperature for 30 minutes with stirring.

-

Reaction Monitoring: After the allotted time, cool the reaction mixture to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the celite pad with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-fluoronaphthalen-1-amine.

Figure 2: Experimental workflow for the amination protocol.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Alternatively, a stronger base such as cesium carbonate or sodium tert-butoxide may be beneficial, particularly for less nucleophilic amines. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

-

Side Product Formation: The formation of dehalogenated naphthalene (hydrodeiodination) can sometimes be observed. This can be minimized by ensuring an efficient coupling reaction, which can be achieved by optimizing the ligand-to-palladium ratio or by screening alternative ligands such as XPhos.

-

Incomplete Conversion: If the starting material is not fully consumed, a higher catalyst loading (e.g., up to 5 mol%) or an extended reaction time may be necessary.

Conclusion

The palladium-catalyzed amination of 1-fluoro-4-iodonaphthalene represents a highly efficient and chemoselective method for the synthesis of valuable 4-fluoro-naphthalen-1-amine derivatives. By leveraging the differential reactivity of the C-I and C-F bonds and by careful selection of the catalyst, ligand, base, and reaction conditions, this protocol provides a reliable and scalable approach for accessing these important building blocks for drug discovery and materials science. The use of microwave irradiation offers a significant advantage in terms of reaction time and efficiency, making this a practical tool for the modern synthetic chemist.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]

-

Wolfe, J. P., & Buchwald, S. L. (2000). Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 65(4), 1144–1157. [Link]

-

Al-Zoubi, R. M., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(15), 4478. [Link]

-

Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13130-13141. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

Sources

- 1. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. research.rug.nl [research.rug.nl]

- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]

Application Note & Protocols: Regioselective Functionalization of the 1-Fluoro-4-iodonaphthalene Scaffold